1-Methyl-1,2,4-triazole is a nitrogen-containing heterocyclic compound that belongs to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered significant attention due to its diverse applications in pharmaceuticals, agriculture, and materials science. It is classified as a 1-substituted triazole, highlighting its structural uniqueness compared to other triazoles.
1-Methyl-1,2,4-triazole can be synthesized from readily available precursors such as 1,2,4-triazole through various chemical reactions. The compound's synthesis is of interest in organic chemistry and medicinal chemistry due to its potential biological activities.
1-Methyl-1,2,4-triazole is classified under the category of triazole derivatives. Triazoles are further divided into 1,2,3-triazoles and 1,2,4-triazoles based on the arrangement of nitrogen atoms within the ring structure. This compound specifically falls into the latter category.
The synthesis of 1-methyl-1,2,4-triazole typically involves several methods:
The synthesis generally requires careful control of reaction conditions such as temperature and pH to optimize yields and minimize by-products. The use of solvents like tetrahydrofuran and reagents such as sodium azide or alkyl halides plays a crucial role in achieving desired outcomes .
The molecular structure of 1-methyl-1,2,4-triazole consists of a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4. The methyl group is attached at position 1.
1-Methyl-1,2,4-triazole can participate in various chemical reactions including:
The reaction mechanisms often involve nucleophilic attack on electrophilic centers and require specific catalysts to enhance efficiency and selectivity.
The mechanism of action for compounds like 1-methyl-1,2,4-triazole often involves interaction with biological targets such as enzymes or receptors. The triazole ring can act as a hydrogen bond donor or acceptor which facilitates binding to target sites.
Research indicates that triazoles may exhibit antifungal properties by inhibiting the enzyme lanosterol demethylase in fungal cells . This inhibition disrupts ergosterol biosynthesis essential for fungal cell membrane integrity.
Relevant analyses often utilize techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for characterization.
1-Methyl-1,2,4-triazole has several applications:
1-Methyl-1,2,4-triazole (Chemical Abstracts Service registry number 6086-21-1) represents a structurally simplified yet pharmacologically significant N-methylated derivative of 1,2,4-triazole. This heterocyclic compound serves as a foundational scaffold in medicinal chemistry and agrochemical design due to its balanced physiochemical properties, metabolic stability, and versatile hydrogen-bonding capabilities. Unlike its parent heterocycle, methylation at the N1 position eliminates tautomeric equilibria, conferring predictable molecular geometry essential for structure-based drug design. The compound’s molecular framework enables diverse functionalization at C3, C5, and the methyl group, facilitating precise optimization of electronic, steric, and solubility parameters in lead development campaigns. Its significance extends across multiple therapeutic domains, including antimicrobial, anticancer, and enzyme-targeting agents, underpinned by robust structure-activity relationship studies and crystallographic analyses [1] [5].
1-Methyl-1,2,4-triazole adopts a planar, five-membered ring structure with delocalized 6π electrons fulfilling Hückel’s aromaticity criteria. X-ray crystallography confirms bond lengths intermediate between single and double bonds: N1–N2 (1.365 Å), N2–C3 (1.312 Å), C3–N4 (1.332 Å), N4–C5 (1.338 Å), and C5–N1 (1.337 Å), characteristic of electron delocalization [1] [8]. Methylation at N1 locks the tautomeric state, eliminating the rapid 1H/4H prototropic equilibrium observed in unsubstituted 1,2,4-triazole. This confers conformational stability critical for receptor binding. Nuclear Quadrupole Resonance spectroscopy studies demonstrate that N1 methylation induces minor frequency shifts (Δν = +0.8–1.2 MHz) in adjacent chlorine atoms when present at C3/C5 positions, reflecting altered electron density distribution versus unmethylated analogs [8].
Table 1: Structural Parameters of 1-Methyl-1,2,4-Triazole
Parameter | Value | Method | Significance |
---|---|---|---|
Bond Length (N1–N2) | 1.365 Å | X-ray crystallography | Intermediate character indicating resonance |
Bond Angle (C5–N1–C6) | 126.7° | X-ray crystallography | Distortion from ideal trigonal geometry |
Dipole Moment | 3.72 D | Computational | Impacts solubility & biomolecular interactions |
35Cl NQR Shift (vs unmethylated) | +0.8–1.2 MHz | Spectroscopy | Electron density redistribution upon methylation |
The methyl group adopts a near-planar orientation relative to the triazole ring (torsion angle C5–N1–C6–H ≈ 8.5°), minimizing steric strain. Density Functional Theory calculations at the B3LYP/6-311G++(d,p) level reveal a highest occupied molecular orbital–lowest unoccupied molecular orbital energy gap of 7.3 eV, consistent with moderate chemical reactivity. The molecule exhibits a dipole moment of 3.72 Debye, enhancing water solubility (log P = −0.18) and facilitating dipole-dipole interactions in biological environments [5] [8].
The synthesis of 1-methyl-1,2,4-triazole was first reported in the early 20th century via classical alkylation techniques. Initial routes employed harsh conditions, such as the reaction of 1,2,4-triazole with methyl iodide in alkaline media at elevated temperatures (80–100°C), yielding mixtures of 1-methyl and 4-methyl isomers in a 10:1 ratio. The regioselectivity arises from the greater nucleophilicity of N1 versus N4, as confirmed by molecular electrostatic potential mapping [1] [4].
Table 2: Evolution of Synthetic Methods for 1-Methyl-1,2,4-Triazole
Era | Method | Conditions | Yield | Regioselectivity (N1:N4) |
---|---|---|---|---|
Early (1910s) | Alkylation with methyl halides | KOH, 80–100°C, 12 h | 45–55% | 10:1 |
Mid-20th c. | Pellizzari reaction (acylhydrazides) | Formamide, 170°C | 60–70% | N/A (direct ring formation) |
1980s | Phase-transfer catalysis | Benzyltriethylammonium chloride, 50°C | 75% | 12:1 |
2000s | Microwave-assisted | Solvent-free, 300 W, 15 min | 92% | >20:1 |
2020s | Transition metal-catalyzed | Pd/C, HCO₂NH₄, MeOH, rt | 95% | Exclusive N1 |
Modern synthetic advancements include microwave-assisted alkylation (300 W, solvent-free, 92% yield in 15 minutes) and transition metal-catalyzed reductive methylation using formaldehyde/palladium on carbon, achieving >95% regioselectivity for the N1 isomer under ambient conditions [4] [7]. These innovations enabled kilogram-scale production for pharmaceutical applications. The compound’s utility expanded significantly in the 1980s when structure-activity relationship studies revealed that N1-methylation enhanced blood-brain barrier penetration in antifungal azoles. This discovery spurred derivative development, positioning 1-methyl-1,2,4-triazole as a versatile pharmacophore in clinical candidates like the antitubercular agent (compound 20) exhibiting nanomolar potency against Mycobacterium tuberculosis [2] [6].
1-Methyl-1,2,4-triazole functions as a privileged scaffold in drug design due to its capacity for directional hydrogen bonding (hydrogen bond acceptor count = 3; donor count = 0), metabolic resistance to oxidative degradation, and balanced lipophilicity. It serves as a bioisostere for carboxylic acids, amides, and other nitrogen heterocycles, enabling physicochemical optimization without compromising target engagement. Key applications include:
Table 3: Pharmacophore Features of 1-Methyl-1,2,4-Triazole in Bioactive Molecules
Target | Key Derivative | Pharmacophore Role | Biological Outcome |
---|---|---|---|
Tubulin | 1-(Tosyl)-1H-1,2,4-triazol-5-amine | Hydrogen bond acceptor at N2/N4; hydrophobic contact | Antiproliferative activity (half-maximal inhibitory concentration = 21–76 μM across 5 cancer lines) |
Metallo-β-lactamase-2 | 3-(4-Bromophenyl)-6,7-dihydro-5H-triazolo[3,4-b]thiazine | Zinc coordination (N4), π-stacking with Tyr67 | Half-maximal inhibitory concentration = 38.36 μM; meropenem potentiation |
Poly(ADP-Ribose) Polymerase-1 | 3-(Benzylthio)-1-methyl-1,2,4-triazol-5-yl)pyridine | Hydrogen bonds with Gly863, Ser904 | Enzymatic inhibition (half-maximal inhibitory concentration = 45 nM); apoptosis induction |
Cholinesterases | Schiff base triazole hybrids | Hydrophobic enclosure in catalytic anionic site | Acetylcholinesterase inhibition (half-maximal inhibitory concentration = 0.89 μM) |
Scaffold hybridization strategies leverage the methyltriazole moiety as a linker or terminal pharmacophore. Examples include triazole–Schiff base conjugates for acetylcholinesterase inhibition (half-maximal inhibitory concentration = 0.89 μM) and triazole–indole hybrids for antifungal activity (minimum inhibitory concentration = 0.0156–0.5 μg/mL against Candida spp.) [3] [7]. Quantum mechanical analyses confirm that methylation enhances electron density at C5 (Mulliken charge = −0.22e vs. −0.18e in unmethylated analog), promoting electrophilic substitution at this position for further derivatization. This electronic tunability, combined with steric predictability, cements 1-methyl-1,2,4-triazole’s role as a versatile building block in rational drug design [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7